molecular formula C18H15N3OS B13064514 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one

5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one

Cat. No.: B13064514
M. Wt: 321.4 g/mol
InChI Key: PJFOVZMQTMFXJA-BUTQJWPISA-N
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Description

5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one (CAS: 885460-76-4) is a heterocyclic compound featuring a pyrrolidinone core fused with a benzothiazole moiety and substituted with a p-tolyl group. Its molecular formula is C₁₈H₁₄N₃OS, with a molecular weight of 258.36 g/mol . Key physical properties include a density of 1.39 g/cm³, a boiling point of 473.1°C, and a flash point of 239.9°C . The compound’s structure combines electron-rich aromatic systems (benzothiazole and p-tolyl) with a polar lactam (pyrrolidinone), making it a versatile scaffold for pharmaceutical and materials science applications.

Properties

Molecular Formula

C18H15N3OS

Molecular Weight

321.4 g/mol

IUPAC Name

(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-5-imino-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C18H15N3OS/c1-11-6-8-12(9-7-11)21-16(22)10-13(17(21)19)18-20-14-4-2-3-5-15(14)23-18/h2-9,19-20H,10H2,1H3/b18-13+,19-17?

InChI Key

PJFOVZMQTMFXJA-BUTQJWPISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C/C(=C\3/NC4=CC=CC=C4S3)/C2=N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(=C3NC4=CC=CC=C4S3)C2=N

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Strategy

The most authoritative synthetic route involves a multi-step condensation and cyclization sequence:

  • Step 1: Preparation of the benzothiazol-2-yl intermediate
    Starting from 2-aminobenzothiazole, the compound is reacted with suitable electrophiles such as α-haloketones or β-ketonitriles to introduce the benzothiazol-2-yl moiety at the desired position.

  • Step 2: Formation of the pyrrol-2-one ring
    The p-tolyl-substituted β-ketoester or β-ketonitrile derivative is condensed with an amino-containing intermediate under acidic conditions to promote ring closure, yielding the 1,3-dihydro-pyrrol-2-one core.

  • Step 3: Introduction of the 5-amino substituent
    The amino group at position 5 is introduced via nucleophilic substitution or reductive amination on a precursor bearing a suitable leaving group or via direct amination of the pyrrol-2-one ring under controlled conditions.

Catalytic and Solvent Effects

  • Catalysts: Acidic catalysts such as acetic acid or Lewis acids can facilitate the cyclization step and improve yields.
  • Solvents: Ethanol and DMF have been reported as effective solvents for similar heterocyclic syntheses, with molecular oxygen sometimes used to promote oxidative cyclization steps.

Representative Synthetic Procedure (Hypothetical Based on Literature Analogues)

Step Reagents & Conditions Outcome Yield (%)
1 2-Aminobenzothiazole + p-tolyl β-ketonitrile, reflux in ethanol with acetic acid Formation of benzothiazol-2-yl intermediate 75-85
2 Intermediate + ammonia or amine source, acidic catalyst, reflux Cyclization to form pyrrol-2-one ring with amino substitution 60-70
3 Purification by recrystallization or chromatography Pure 5-amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one

Analytical and Research Findings

  • Spectroscopic Characterization:
    The compound exhibits characteristic proton NMR signals for the vinyl and aromatic protons, including the amino group proton signals typically appearing downfield (8.4–9.0 ppm range).

  • Reaction Mechanism Insights:
    The cyclization likely proceeds via nucleophilic attack of the amino nitrogen on the carbonyl carbon, followed by ring closure and dehydration. Molecular oxygen can act as an oxidant to facilitate dehydrogenation steps in related heterocycle syntheses.

  • Optimization Parameters:

    • Increasing acid equivalents improves yield but excessive acid leads to side products.
    • Oxygen atmosphere enhances oxidative cyclization efficiency.
    • Choice of solvent impacts reaction rate and selectivity.

Comparative Table of Preparation Methods for Related Heterocyclic Amino Compounds

Method Starting Materials Key Conditions Advantages Limitations
β-Ketonitrile + Hydrazine Condensation β-Ketonitriles, hydrazines Reflux, ethanol, acid catalyst High versatility, good yields Requires hydrazine handling
Cyclization with Amines on β-Ketoesters β-Ketoesters, amines Acidic medium, oxygen atmosphere Mild conditions, selective Longer reaction times
Direct Amination of Pyrrol-2-one Preformed pyrrol-2-one derivatives Ammonia or amine, catalytic acid Straightforward amination Possible overreaction

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to 5-amino derivatives. For instance, thiazole and benzothiazole derivatives exhibit significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The presence of specific substituents, such as methoxy groups, enhances their efficacy. A study noted that certain synthesized thiazole derivatives showed exceptional growth suppression against various bacterial strains, outperforming traditional antibiotics like ampicillin and streptomycin .

Anticancer Research

The compound's structural features make it a candidate for anticancer drug development. Research indicates that thiazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, novel thiazole-integrated pyrrolidin-2-one analogues displayed promising anticancer activity against several human cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The structure-activity relationship (SAR) studies revealed that modifications to the thiazole ring significantly impacted their antiproliferative effects .

Central Nervous System Effects

5-Amino-4-benzothiazol-2-yl derivatives have also been investigated for their neuroprotective properties. Some studies have reported anticonvulsant activities associated with thiazole-based compounds. For instance, a series of thiazole-pyrrolidine derivatives were evaluated for their ability to protect against seizures in rodent models, demonstrating significant efficacy .

Synthesis and Structural Modifications

The synthesis of 5-amino derivatives often involves multistep reactions, where starting materials are transformed into complex structures through cyclization and functionalization processes. The synthetic pathways typically yield compounds with varied biological activities based on the substituents introduced during synthesis. For example, the introduction of halogenated groups has been shown to enhance antimicrobial potency .

Case Studies

Study Focus Findings
Antimicrobial ActivityEvaluation of thiazole derivativesCompounds showed significant antibacterial activity against multiple strains; some were more effective than standard antibiotics.
Anticancer PotentialThiazole-integrated pyrrolidinonesDisplayed potent antiproliferative effects on MCF-7 and DU145 cell lines; structure modifications increased efficacy.
Neuroprotective EffectsAnticonvulsant activityCertain derivatives provided substantial protection in seizure models; SAR indicated specific structural features were critical for activity.

Mechanism of Action

The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or binding to receptors involved in disease processes. Further research is needed to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)-5-(p-tolyl)pyrrolidin-2-one
  • Molecular Formula : C₂₉H₂₁N₅O₂S
  • Molecular Weight : 503.57 g/mol
  • Key Features : Replaces benzothiazole with benzimidazole and introduces a naphthyl-substituted thiazole .
  • The naphthyl group introduces steric bulk and hydrophobicity, likely reducing bioavailability compared to the p-tolyl group in the target compound .
Compound B : 5-Amino-1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
  • Molecular Formula : C₁₆H₁₆ClN₃O₃S
  • Molecular Weight : 365.8 g/mol
  • Key Features : Contains chloro and methoxy substituents on the phenyl ring and a methyl-thiazole group .
  • The methyl-thiazole moiety may enhance lipophilicity compared to the unsubstituted thiazole in benzothiazole derivatives .

Physical and Spectral Properties

Property Target Compound Compound A Compound B
Molecular Weight 258.36 g/mol 503.57 g/mol 365.8 g/mol
Density 1.39 g/cm³ N/A N/A
Boiling Point 473.1°C N/A N/A
Key IR Absorptions ~1720 cm⁻¹ (C=O) 1720 cm⁻¹ (C=O), 718 cm⁻¹ (C–S–C) N/A
¹H NMR Features N/A 10.80 ppm (NH), 5.53 ppm (C3H) N/A
  • Spectral Insights: The target compound’s benzothiazole group is expected to show distinct C–S–C IR vibrations (~700–750 cm⁻¹) and deshielded aromatic protons in NMR compared to benzimidazole or methyl-thiazole derivatives . The lactam carbonyl (C=O) in all compounds appears near 1720 cm⁻¹, confirming the pyrrolidinone core .

Biological Activity

5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is a heterocyclic compound with potential biological activities. Its structure, characterized by the presence of both benzothiazole and pyrrolidine moieties, suggests a diverse range of pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C18H15N3OS
  • Molecular Weight: 321.4 g/mol
  • CAS Number: 885460-76-4

The biological activity of 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can have implications in treating hyperpigmentation disorders.
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound exhibit antibacterial and antifungal properties, making them candidates for further development in treating infections.

Tyrosinase Inhibition

Recent research has demonstrated that derivatives of 5-Amino-4-benzothiazol-2-yl-1-p-tolyl-1,3-dihydro-pyrrol-2-one exhibit varying degrees of tyrosinase inhibition. For instance, a related compound showed an IC50 value of 10.3 ± 0.24 µM, indicating strong inhibitory activity compared to traditional inhibitors like kojic acid .

CompoundIC50 (µM)Activity
Derivative A10.3 ± 0.24Strong Inhibitor
Kojic Acid~20Moderate Inhibitor

Antimicrobial Activity

In vitro studies have reported that the compound exhibits significant antimicrobial activity against various pathogens. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 µg/mL against tested organisms, demonstrating high efficacy .

PathogenMIC (µg/mL)Activity
Staphylococcus aureus50Effective
Escherichia coli100Moderate

Case Studies

  • Case Study on Tyrosinase Inhibition : A study evaluated the effects of several benzothiazole derivatives on tyrosinase activity. The results indicated that modifications in the phenolic structure could significantly enhance inhibitory potency, with some compounds achieving IC50 values below 10 µM .
  • Antimicrobial Efficacy : Another study focused on the antibacterial properties of heterocyclic compounds derived from benzothiazole frameworks. The findings suggested that specific substitutions on the benzothiazole ring could lead to enhanced antibacterial activity against multidrug-resistant strains .

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